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Compound of Interest

Compound Name: Diethyl 2-ethyl-2-(p-tolyl)malonate

Cat. No.: B1620611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected analytical data for Diethyl 2-ethyl-
2-(p-tolyl)malonate against experimentally obtained data for structurally similar compounds.

Due to the limited availability of published experimental spectra for the target compound, this

document serves as a predictive guide based on established spectroscopic principles and data

from related molecules. This cross-validation approach is essential for the verification and

characterization of novel compounds in drug discovery and development pipelines.

Predicted Analytical Data for Diethyl 2-ethyl-2-(p-
tolyl)malonate
The following tables summarize the predicted and observed analytical data for Diethyl 2-ethyl-
2-(p-tolyl)malonate and its structural analogs. The predictions for the target compound are

derived from the experimental data of the related compounds and fundamental principles of

spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data
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Compound Name Structure
Predicted/Observed
Chemical Shifts (δ, ppm)

Diethyl 2-ethyl-2-(p-

tolyl)malonate

(Predicted) - Aromatic protons

(p-tolyl): ~7.1-7.3 (d, 2H), ~7.0-

7.2 (d, 2H) - Ester methylene (-

OCH₂CH₃): ~4.1-4.3 (q, 4H) -

p-tolyl methyl (-CH₃): ~2.3 (s,

3H) - Ethyl methylene (-

CH₂CH₃): ~2.0-2.2 (q, 2H) -

Ester ethyl (-OCH₂CH₃): ~1.1-

1.3 (t, 6H) - Ethyl methyl (-

CH₂CH₃): ~0.8-1.0 (t, 3H)

Diethyl 2-(p-tolyl)malonate

(Observed) Aromatic protons,

ester methylene and ethyl

groups, and the p-tolyl methyl

group are present. The key

difference is the presence of a

methine proton (-CH) signal

instead of the ethyl group

signals.

Diethyl ethylmalonate

(Observed) Signals for the

ester methylene and ethyl

groups, as well as the ethyl

group attached to the

malonate core are present.

Aromatic and p-tolyl methyl

signals are absent.[1][2][3]

Diethyl diethylmalonate

(Observed) Signals for two

equivalent ethyl groups

attached to the malonate core

and the ester ethyl groups are

present. Aromatic and p-tolyl

methyl signals are absent.[4]

[5]
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Table 2: Predicted ¹³C NMR Spectral Data

Compound Name
Predicted/Observed Chemical Shifts (δ,
ppm)

Diethyl 2-ethyl-2-(p-tolyl)malonate

(Predicted) - Ester carbonyl (C=O): ~170-172 -

Aromatic quaternary C: ~135-140 - Aromatic

CH: ~128-130 - Ester methylene (-OCH₂): ~61-

63 - Central quaternary C: ~55-60 - Ethyl

methylene (-CH₂): ~25-30 - p-tolyl methyl (-

CH₃): ~20-22 - Ester methyl (-CH₃): ~13-15 -

Ethyl methyl (-CH₃): ~8-10

Diethyl 2-(p-tolyl)malonate

(Observed) Shows characteristic peaks for the

ester carbonyls, aromatic carbons, ester

methylene, and p-tolyl methyl. A key difference

is the presence of a methine carbon signal.

Diethyl ethylmalonate

(Observed) Lacks aromatic carbon signals.

Shows signals for the ester carbonyls, ester

methylene, central methine, and the attached

ethyl group.

Diethyl diethylmalonate

(Observed) Lacks aromatic carbon signals.

Shows signals for the ester carbonyls, ester

methylene, central quaternary carbon, and the

two attached ethyl groups.[6]

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Compound Name
Predicted/Observed Key IR Absorptions
(cm⁻¹)

Diethyl 2-ethyl-2-(p-tolyl)malonate

(Predicted) - C=O stretch (ester): ~1730-1750

(strong) - C-O stretch (ester): ~1150-1250

(strong) - C-H stretch (aromatic): ~3000-3100

(medium) - C-H stretch (aliphatic): ~2850-3000

(medium) - C=C stretch (aromatic): ~1600 and

~1475 (medium, multiple bands)

Diethyl 2-(p-tolyl)malonate

(Observed) Exhibits the characteristic strong

ester C=O and C-O stretches, along with

aromatic and aliphatic C-H and aromatic C=C

stretches.

Diethyl ethylmalonate

(Observed) Shows strong ester C=O and C-O

stretches and aliphatic C-H stretches. Aromatic

C-H and C=C stretches are absent.[1]

Diethyl diethylmalonate

(Observed) Displays strong ester C=O and C-O

stretches and aliphatic C-H stretches. Aromatic

signals are absent.[4]

Table 4: Predicted Mass Spectrometry Data
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Compound Name Predicted/Observed Key m/z Fragments

Diethyl 2-ethyl-2-(p-tolyl)malonate

(Predicted) - Molecular Ion [M]⁺: 278 - [M -

OCH₂CH₃]⁺: 233 - [M - COOCH₂CH₃]⁺: 205 - [p-

tolyl-C(CH₂CH₃)]⁺: 119 - [p-tolyl]⁺: 91 (tropylium

ion)

Diethyl 2-(p-tolyl)malonate
(Observed) The fragmentation pattern is

influenced by the p-tolyl group.[7]

Diethyl ethylmalonate
(Observed) Fragmentation is primarily driven by

the loss of ethoxy and carbethoxy groups.[1]

Diethyl diethylmalonate

(Observed) Shows fragmentation patterns

characteristic of the loss of ethyl and

ethoxycarbonyl groups.[4]

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

are standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[8] For ¹³C NMR, a higher

concentration (50-100 mg) may be required.[8]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number

of scans to achieve a good signal-to-noise ratio.[9]

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer

acquisition time may be necessary due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (for liquid samples):

Neat Sample: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr)

to form a thin film.[10][11]

Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the

ATR crystal. This method requires minimal sample preparation.[12]

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent

(e.g., dichloromethane or hexane) to a concentration of approximately 10 µg/mL.[13]

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.[14] The GC

should be equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).[13]

GC Conditions:

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample

without degradation (e.g., 250 °C).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a

higher temperature (e.g., 280 °C) to elute the compound.

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
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MS Conditions:

Ionization Mode: Use Electron Impact (EI) ionization, typically at 70 eV.

Mass Range: Scan a mass range appropriate for the expected molecular weight of the

compound and its fragments (e.g., m/z 40-400).

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the

compound and the mass spectrum of the corresponding peak to identify the molecular ion

and characteristic fragment ions.

Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a newly

synthesized compound like Diethyl 2-ethyl-2-(p-tolyl)malonate.
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Caption: Workflow for the synthesis, purification, and analytical characterization of a target

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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